Lipophilicity Differentiation: 1246471-19-1 Exhibits Elevated XLogP3 Relative to 5-CF3 Regioisomer
The target compound (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (1246471-19-1) possesses a computed XLogP3-AA value of 1.7 [1], which is 0.4 log units higher than the XLogP3 of 1.3 for the regioisomer 2-hydrazinyl-5-(trifluoromethyl)pyridine [2]. This difference arises from the combined effect of the 4-methyl and 5-trifluoromethyl substitution pattern. Elevated lipophilicity is associated with enhanced membrane permeability and potentially improved oral bioavailability in drug candidates [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2-Hydrazinyl-5-(trifluoromethyl)pyridine: 1.3 |
| Quantified Difference | 0.4 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For medicinal chemistry campaigns requiring specific lipophilicity ranges (e.g., for CNS penetration or oral absorption), a 0.4 log unit difference can determine whether a candidate meets lead optimization criteria.
- [1] PubChem. 2-Hydrazinyl-4-methyl-5-(trifluoromethyl)pyridine. Compound Summary. XLogP3-AA: 1.7. Accessed 2026-04-18. View Source
- [2] PubChem. 2-Hydrazinyl-5-(trifluoromethyl)pyridine. Compound Summary. XLogP3-AA: 1.3. Accessed 2026-04-18. View Source
- [3] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. View Source
